N-(furan-2-ylmethyl)acetamide

Übersicht

Beschreibung

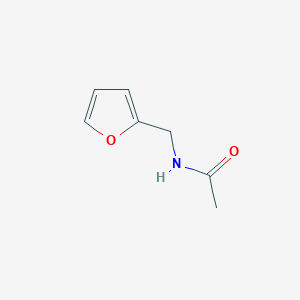

N-(Furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acetamide group via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(Furan-2-ylmethyl)acetamide can be synthesized through the reaction of furfurylamine with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine under an inert atmosphere (argon) at low temperatures (0°C). The reaction proceeds as follows:

- Furfurylamine is dissolved in pyridine.

- Acetic anhydride is added dropwise to the solution while maintaining the temperature at 0°C.

- The reaction mixture is stirred until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

- The product is then purified by crystallization or flash chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between furfurylamine and acetic anhydride in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .

Analyse Chemischer Reaktionen

Types of Reactions: N-(Furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-ylmethylamine.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive furan derivatives.

Industry: Utilized in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(Furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the furan ring and acetamide group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological activities such as antimicrobial or anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- N-(Furan-2-ylmethyl)furan-2-carboxamide

- Furan-2-ylmethyl furan-2-carboxylate

- N-(Furan-2-ylmethyl)furan-2,5-dicarboxamide

Comparison: N-(Furan-2-ylmethyl)acetamide is unique due to its specific structure, which combines a furan ring with an acetamide group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, N-(Furan-2-ylmethyl)furan-2-carboxamide contains an additional carboxamide group, which may alter its reactivity and biological activity. Similarly, furan-2-ylmethyl furan-2-carboxylate has an ester linkage, which can influence its chemical behavior and applications .

Biologische Aktivität

N-(furan-2-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound contains a furan ring, which is a five-membered aromatic heterocycle, and an acetamide functional group. The presence of these structural components contributes to its unique biological properties. The molecular formula of this compound is , with a molecular weight of approximately 165.17 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan-2-carboxaldehyde with acetamide in the presence of a suitable catalyst. Various methods have been reported, including:

- Direct Acylation : Furan derivatives can be directly acylated with acetamide under mild conditions.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields, making it a preferred choice for synthesizing this compound efficiently.

Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

Antitumor Activity

Research indicates that compounds containing furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of furan, including this compound, can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogenic microorganisms. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies show that this compound can reduce the production of pro-inflammatory cytokines in immune cells stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Case Studies

- Anticancer Evaluation : A study conducted at the National Research Center in Cairo assessed the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, along with increased markers of apoptosis .

- Antimicrobial Testing : In another study, the antimicrobial efficacy of this compound was tested against several bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Comments |

|---|---|---|

| 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | Anticancer, Antimicrobial | Exhibits enhanced activity due to chlorine substituent |

| 2-bromo-N-(furan-2-ylmethyl)acetamide | Antimicrobial | Bromine may enhance solubility and reactivity |

| N-benzyl-N-(furan-2-ylmethyl)acetamide | Antitumor | Shows promising results in cancer cell line studies |

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVYFMZUBZMFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017756 | |

| Record name | N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-62-7 | |

| Record name | N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.